Trifluorométhanesulfonate de samarium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

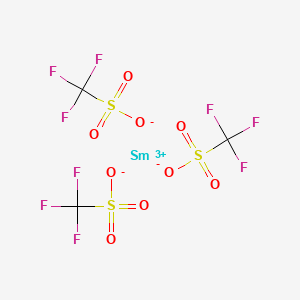

Samarium(III) trifluoromethanesulfonate: is a chemical compound with the formula Sm(SO3CF3)3. It is a white powder that is insoluble in water and is known for its role as a Lewis acid in various organic reactions . This compound is particularly valued for its water-tolerant properties, making it useful in reactions that occur in aqueous environments .

Applications De Recherche Scientifique

Chemistry: Samarium(III) trifluoromethanesulfonate is widely used as a catalyst in organic synthesis. Its water-tolerant nature makes it suitable for reactions in aqueous media, expanding its utility in various chemical processes .

Biology and Medicine: While its primary applications are in chemistry, samarium(III) trifluoromethanesulfonate’s role as a catalyst can indirectly benefit biological and medicinal chemistry by facilitating the synthesis of complex organic molecules used in drug development .

Industry: In the industrial sector, samarium(III) trifluoromethanesulfonate is used in the production of fine chemicals and pharmaceuticals. Its efficiency as a catalyst helps in optimizing reaction conditions and improving yields .

Mécanisme D'action

Target of Action

Samarium(III) trifluoromethanesulfonate, also known as Samarium(III) triflate, is primarily used as a Lewis acid catalyst . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. In this role, it targets various organic compounds to facilitate chemical reactions.

Mode of Action

As a Lewis acid, Samarium(III) trifluoromethanesulfonate interacts with its targets by accepting a pair of electrons. This interaction can result in the formation of new bonds and the facilitation of chemical reactions. For example, it is used in the Aldol reaction of silyl enol ethers with aldehydes .

Biochemical Pathways

The primary biochemical pathway affected by Samarium(III) trifluoromethanesulfonate is the Aldol reaction, a powerful means of forming carbon-carbon bonds in organic chemistry . The Aldol reaction is used in the synthesis of many important chemicals and pharmaceuticals.

Pharmacokinetics

It is known to be insoluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.

Result of Action

The result of Samarium(III) trifluoromethanesulfonate’s action as a Lewis acid catalyst is the facilitation of chemical reactions, such as the Aldol reaction . By accepting a pair of electrons, it can help form new bonds between organic compounds, leading to the creation of new molecules.

Action Environment

The action of Samarium(III) trifluoromethanesulfonate can be influenced by environmental factors. It is hygroscopic, meaning it absorbs moisture from the air . Therefore, it should be stored in a cool, dry place in a tightly closed container . It is also stable under recommended storage conditions but is incompatible with oxidizing agents and moisture .

Analyse Biochimique

Biochemical Properties

Samarium(III) trifluoromethanesulfonate plays a crucial role in biochemical reactions as an effective Lewis acid catalyst. It is known to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been used in the Aldol reaction of silyl enol ethers with aldehydes, demonstrating its ability to catalyze complex organic reactions . The nature of these interactions involves the coordination of the samarium ion with the functional groups of the biomolecules, enhancing the reactivity and selectivity of the reactions.

Cellular Effects

The effects of Samarium(III) trifluoromethanesulfonate on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Additionally, Samarium(III) trifluoromethanesulfonate can impact cell signaling by interacting with signaling proteins and receptors, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Samarium(III) trifluoromethanesulfonate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the samarium ion to specific biomolecules, such as enzymes and proteins, resulting in enzyme inhibition or activation. This binding can lead to conformational changes in the biomolecules, affecting their activity and function. Additionally, Samarium(III) trifluoromethanesulfonate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Samarium(III) trifluoromethanesulfonate can change over time due to its stability and degradation properties. This compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which can affect its stability and reactivity . Over time, the degradation of Samarium(III) trifluoromethanesulfonate can lead to changes in its biochemical activity and long-term effects on cellular function. In both in vitro and in vivo studies, it is essential to monitor the stability and degradation of this compound to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of Samarium(III) trifluoromethanesulfonate vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant adverse effects . At high doses, Samarium(III) trifluoromethanesulfonate can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. It is crucial to determine the optimal dosage range for this compound to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

Samarium(III) trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . For example, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism. The interactions of Samarium(III) trifluoromethanesulfonate with these enzymes can enhance or inhibit their activity, depending on the specific metabolic context.

Transport and Distribution

Within cells and tissues, Samarium(III) trifluoromethanesulfonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Samarium(III) trifluoromethanesulfonate within cells can affect its biochemical activity and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of Samarium(III) trifluoromethanesulfonate plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of Samarium(III) trifluoromethanesulfonate within the cell can determine its specific biochemical effects and its overall impact on cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Samarium(III) trifluoromethanesulfonate can be synthesized by reacting samarium oxide with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran at room temperature . Another method involves the reduction of samarium(III) trifluoromethanesulfonate using ethylmagnesium bromide in the presence of samarium metal .

Industrial Production Methods: Industrial production of samarium(III) trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Samarium(III) trifluoromethanesulfonate primarily undergoes Lewis acid-catalyzed reactions. It is known to catalyze the Aldol reaction of silyl enol ethers with aldehydes . It is also used in the Baylis-Hillman reaction, where it acts as an effective catalyst .

Common Reagents and Conditions:

Aldol Reaction: Silyl enol ethers and aldehydes in the presence of samarium(III) trifluoromethanesulfonate.

Baylis-Hillman Reaction: Various aldehydes and activated alkenes in the presence of samarium(III) trifluoromethanesulfonate.

Major Products:

Aldol Reaction: β-hydroxy ketones or aldehydes.

Baylis-Hillman Reaction: α,β-unsaturated carbonyl compounds.

Comparaison Avec Des Composés Similaires

- Dysprosium(III) trifluoromethanesulfonate

- Ytterbium(III) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

Uniqueness: Samarium(III) trifluoromethanesulfonate is unique due to its high stability and water tolerance, which are not as pronounced in some of the other similar compounds. This makes it particularly useful in aqueous reactions and under conditions where moisture is present .

Activité Biologique

Samarium(III) trifluoromethanesulfonate, also known as samarium triflate, is a rare earth metal salt with the formula Sm SO3CF3)3. It has garnered attention in various fields, particularly in organic synthesis and catalysis due to its unique properties. This article focuses on its biological activity, including its roles in catalysis, potential therapeutic applications, and safety considerations.

- Molecular Weight : 597.57 g/mol

- CAS Number : 52093-28-4

- Solubility : Soluble in water and organic solvents

- Appearance : White crystalline powder

Catalytic Applications

Samarium(III) triflate is primarily recognized for its catalytic properties in organic reactions. It has been employed in various syntheses, including:

- Synthesis of Benzothiazoles and Benzoxazoles : Samarium triflate has been used as a catalyst in the synthesis of these compounds from o-aminophenols and carboxylic acids in aqueous media. The reactions are efficient under mild conditions, showcasing the compound's ability to facilitate complex organic transformations while being environmentally friendly .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzothiazole Synthesis | Aqueous medium, 60 °C | 85 | |

| Benzoxazole Synthesis | Aqueous medium, 60 °C | 90 |

Potential Therapeutic Applications

While specific therapeutic applications of samarium(III) triflate are still under investigation, its biological activity may extend to:

Case Studies

- Synthesis of Bioactive Compounds : In a study by K. Yamamoto et al., samarium(III) triflate was used effectively to synthesize bioactive molecules under aqueous conditions, demonstrating its utility in green chemistry approaches .

- Reusability and Efficiency : Research highlighted that samarium triflate could be recovered and reused multiple times without significant loss of catalytic activity, making it a cost-effective option for large-scale applications .

Safety Considerations

Samarium(III) trifluoromethanesulfonate poses certain hazards:

Propriétés

Numéro CAS |

52093-28-4 |

|---|---|

Formule moléculaire |

CHF3O3SSm |

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

samarium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Sm/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

AXXFVUWEFGKYBC-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sm+3] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Sm] |

Pictogrammes |

Irritant |

Synonymes |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Samarium(III) trifluoromethanesulfonate in the synthesis of β-amino alcohols from D-glucose?

A1: Samarium(III) trifluoromethanesulfonate acts as a Lewis acid catalyst in the final step of the synthesis. [] The reaction involves an epoxide derived from D-glucose reacting with various amines. Samarium(III) trifluoromethanesulfonate facilitates the ring-opening of the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by the amine. This results in the formation of β-amino alcohols with high regioselectivity and excellent yields (90-95%).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.